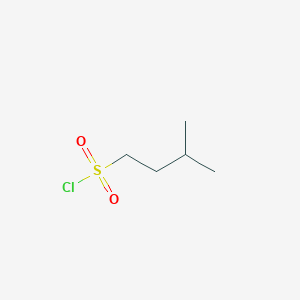

3-Methylbutane-1-sulfonyl chloride

カタログ番号 B2861635

CAS番号:

22795-37-5

分子量: 170.65

InChIキー: CAOXTJCSAJIUGW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

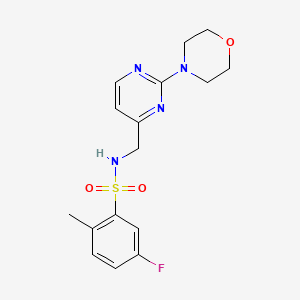

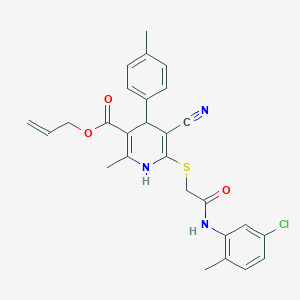

3-Methylbutane-1-sulfonyl chloride is a chemical compound with the formula C5H11ClO2S. It contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone .

Molecular Structure Analysis

The molecular structure of 3-Methylbutane-1-sulfonyl chloride includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone . The 3D chemical structure image of 3-Methylbutane-1-sulfonyl chloride can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylbutane-1-sulfonyl chloride are not available, sulfonyl chlorides are generally known to participate in electrophilic aromatic substitution reactions . They can also undergo hydrolysis to form sulfonic acids .Physical And Chemical Properties Analysis

3-Methylbutane-1-sulfonyl chloride has a molecular weight of 170.65734 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Energy Storage Applications

- Electrolyte Preparation for Lithium-Ion Batteries : 1-Ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), a compound related to 3-Methylbutane-1-sulfonyl chloride, has been synthesized and used to prepare nonaqueous liquid electrolytes for lithium-ion batteries. This new electrolyte displayed high electrical conductivity and wide electrochemical stability, making it a promising candidate for high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Organic Chemistry Applications

- Catalyst and Solvent for N-Sulfonyl Imines Synthesis : 3-Methyl-1-Sulfonic acid imidazolium chloride, a compound similar to 3-Methylbutane-1-sulfonyl chloride, was used as a catalyst and solvent for synthesizing N-sulfonyl imines. The reactions occurred at room temperature with high yields in relatively short times, showcasing the efficiency of this catalyst (Zolfigol et al., 2010).

- Visible-Light-Initiated Regioselective Sulfonylation : A study explored the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides, a category that includes 3-Methylbutane-1-sulfonyl chloride. This method employed sustainable, green solvents and showcased excellent regioselectivity and mild reaction conditions (Meng et al., 2020).

- Friedel-Crafts Sulfonylation Reaction : A study utilized 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, which are structurally related to 3-Methylbutane-1-sulfonyl chloride, for Friedel-Crafts sulfonylation of benzene with 4-methyl benzenesulfonyl chloride. This reaction achieved almost quantitative yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

Safety And Hazards

特性

IUPAC Name |

3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOXTJCSAJIUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbutane-1-sulfonyl chloride | |

CAS RN |

22795-37-5 | |

| Record name | 3-methylbutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

6

Citations

… Branched 3-methylbutane-1-sulfonyl chloride (3n) was also accessed in a satisfactory 85% yield (entry 14). Not only primary but also a secondary sulfonyl chloride, butane-2-sulfonyl …

Number of citations: 45

www.thieme-connect.com

Under neutral conditions, a variety of S-alkylisothiourea salts were smoothly converted into the corresponding sulfonyl chlorides through tert-butyl chlorite mediated oxidative …

Number of citations: 10

www.thieme-connect.com

New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…

Number of citations: 65

onlinelibrary.wiley.com

An efficient asymmetric synthesis of β-aminocyclohexyl sulfonates, β-sultamsand γ-sultones has been developed. The key step of thesynthesis is the Lewis acid catalyzed aza-Michael …

Number of citations: 8

www.thieme-connect.com

… The resulting mixture was cooled to −78 C, then 3-methylbutane-1-sulfonyl chloride (23 mg, 0.13 mmol) carefully added. The reaction was stirred at −78 C for 1.5 h. Water was added, …

Number of citations: 11

pubs.acs.org

A simple procedure for clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is disclosed. This …

Number of citations: 23

www.thieme-connect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)

![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)

![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)